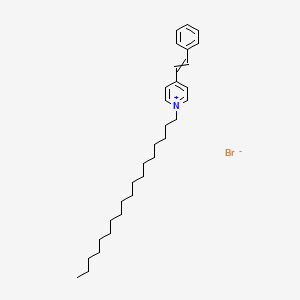![molecular formula C18H14 B8058280 2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
2-Methyl-4H-cyclopenta[l]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4H-cyclopenta[l]phenanthrene is an organic compound with the molecular formula C18H14 It is a derivative of cyclopenta[l]phenanthrene, characterized by the presence of a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-cyclopenta[l]phenanthrene typically involves a multi-step process starting from pyrene. One reported method includes the following steps :
Ring Contraction: Pyrene-4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[l]phenanthrene.
Reduction: The oxo-4H-cyclopenta[l]phenanthrene is then reduced to 4H-cyclopenta[l]phenanthrene.
Methylation: Finally, the 4H-cyclopenta[l]phenanthrene is methylated at the second position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
2-Methyl-4H-cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
2-Methyl-4H-cyclopenta[l]phenanthrene has several scientific research applications, including:
Organic Electronics: It is used in the development of photoactive materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Polymer Science: This compound is a building block for conjugated polymers, which are used in polymer light-emitting diodes (PLEDs) and other optoelectronic devices.
Material Science: Its unique structural properties make it valuable in the synthesis of novel materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of 2-Methyl-4H-cyclopenta[l]phenanthrene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. In OLEDs and PLEDs, it acts as a photoactive component, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of excimers, which contribute to its luminescent properties .
類似化合物との比較
Similar Compounds
4H-Cyclopenta[l]phenanthrene: The parent compound without the methyl group.
2-Methylphenanthrene: A similar compound with a methyl group on the phenanthrene structure.
2-Methyl-4H-cyclopenta[def]phenanthrene: Another derivative with a different ring fusion pattern.
Uniqueness
2-Methyl-4H-cyclopenta[l]phenanthrene is unique due to its specific methyl substitution, which alters its electronic properties and makes it particularly suitable for applications in organic electronics and polymer science. Its ability to form stable conjugated systems and participate in efficient electronic transitions sets it apart from other similar compounds .
特性
IUPAC Name |
2-methyl-11H-cyclopenta[l]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFMYAKTDSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)



![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)





![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)

